2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-16-11-10-15(13-14(16)2)20-23-17-7-6-12-22-21(17)28-20/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMYXNQILOIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thiazolo[5,4-b]pyridine core through the annulation of a thiazole ring to a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for precise control of reaction parameters, such as temperature and time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Research indicates that 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits several promising biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival.
-
Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. The following table summarizes its antimicrobial activity:
Pathogen MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 0.25 0.50 Escherichia coli 0.30 0.60 Pseudomonas aeruginosa 0.40 0.80 - Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative activities against various cancer cell lines. For instance, IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells suggest potential anticancer applications.
Target Interaction
The compound's unique structure allows it to interact with specific targets in cellular processes, leading to changes in enzyme activity or receptor function. This interaction can result in therapeutic effects in conditions such as autoimmune diseases or infections.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against drug-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
- Cancer Research : Another research initiative focused on the antiproliferative effects of this compound on various cancer cell lines, revealing significant cytotoxicity and suggesting further exploration for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-b]pyridine moiety is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival . By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among thiazolo[5,4-b]pyridine derivatives include modifications to the sulfonamide group, aromatic substituents, and linker regions. Below is a comparative analysis:
Key Observations:
Sulfonamide Substituents :
- Electron-deficient aryl sulfonamides (e.g., 2,4-difluorophenyl in 19a ) enhance PI3Kα inhibition by forming charged interactions with residues like Lys802 .
- The 2-ethoxy group in the target compound may improve metabolic stability compared to halogenated analogues but could reduce binding affinity in certain kinase targets .
Thiazolo[5,4-b]pyridine Modifications :
- Substituents at the R1 position (e.g., trifluoromethyl in 6h ) optimize hydrophobic interactions in c-KIT’s binding pocket .
- The target compound lacks a trifluoromethyl group, suggesting divergent selectivity compared to 6h .
Linker and Scaffold Variations :
- Pyrazole-sulfonamide hybrids (e.g., compounds in ) demonstrate anticancer activity via apoptosis induction, highlighting the versatility of sulfonamide scaffolds in drug design .
Enzymatic Activity and Structure-Activity Relationships (SAR)
c-KIT Inhibition ():
- 6h (3-trifluoromethylphenyl) showed moderate c-KIT inhibition (IC50 = 9.87 µM).
- Replacement of the amide linker with urea (6j ) or methylene (6i ) abolished activity, emphasizing the importance of direct sulfonamide connectivity .
PI3Kα Inhibition ():
- 19a (2,4-difluorophenyl sulfonamide) exhibited potent PI3Kα inhibition (IC50 = 3.6 nM).
- Methyl substitution (19d , IC50 = 53 nM) reduced activity by ~15-fold, underscoring the need for electron-withdrawing groups .
Implications for the Target Compound:
The absence of electron-withdrawing groups on the target compound’s sulfonamide may limit its PI3Kα affinity but could favor selectivity for other targets.
Biological Activity
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its pharmacological properties, and a sulfonamide group that enhances its biological profile. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S₂ |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 912624-14-7 |
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways associated with growth and survival. This inhibition leads to the suppression of the AKT/mTOR pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. In vitro studies report IC₅₀ values as low as 0.054 µM against A549 cells, indicating potent antitumor properties .
- The compound induces apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .
2. Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions displayed minimal inhibitory concentrations (MIC) as low as 3.9 µg/mL against Staphylococcus aureus .
3. Antioxidant Activity
- The compound has also been evaluated for its antioxidant potential, showing promise in reducing oxidative stress markers in cellular models .
Structure-Activity Relationship (SAR)
The presence of the thiazolo[5,4-b]pyridine core and the sulfonamide group are crucial in determining the biological activity of this compound. Variations in these functional groups can significantly influence potency and selectivity against different targets . For example, modifications to the phenyl group or the ethoxy substituent may enhance or diminish activity against specific cancer types or microbial strains.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolo[5,4-b]pyridine derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
- Antibacterial Evaluation : Another investigation focused on the antibacterial activity of sulfonamide derivatives incorporating thiazole rings. These compounds demonstrated effective inhibition against multiple bacterial strains, supporting the potential application of this compound in treating bacterial infections .
Q & A
Basic Research Question
HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
Stability Studies : Store at −20°C in amber vials. Monitor degradation via LC-MS over 6 months; detect hydrolytic cleavage of the sulfonamide bond .
NMR : Confirm integrity via 1H NMR (DMSO-d6). Key signals: ethoxy group at δ 1.35 (t, J=7 Hz) and thiazolo-pyridine protons at δ 8.2–8.5 .
How to address low solubility in aqueous buffers during biological testing?
Advanced Research Question
Co-solvents : Use 10% PEG-400 or cyclodextrin (10% w/v) to enhance solubility without cytotoxicity .
Prodrug Design : Introduce phosphate or acetate groups at the ethoxy moiety for transient solubility .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
What computational tools predict metabolic pathways and toxicity?
Advanced Research Question
Metabolism Prediction : Use SwissADME to identify likely sites of Phase I oxidation (e.g., ethoxy → hydroxy) and Phase II glucuronidation .
Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts. Prioritize analogs with LD50 > 500 mg/kg (oral, rat) .
CYP Inhibition : Screen against CYP3A4/2D6 using in silico models (e.g., Schrödinger’s QikProp) to flag drug-drug interaction risks .
How to resolve discrepancies in crystallographic vs. NMR-derived conformations?
Advanced Research Question
Dynamic Analysis : Perform variable-temperature NMR to assess rotational barriers of the sulfonamide group. Compare with X-ray torsional angles .
DFT Calculations : Optimize geometries at the B3LYP/6-31G* level. Calculate energy differences between crystal and solution-state conformers .
Cross-Validation : Overlay crystallographic coordinates with NOESY-derived distances to identify steric clashes or flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
